1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound with potential applications across various scientific disciplines. This compound features unique structural motifs, including a pyrrole ring, an oxadiazole ring, and a urea moiety, contributing to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea generally involves multi-step organic reactions. A typical synthetic route may start with the preparation of the key intermediates:
Formation of the Pyrrole Intermediate: : The 1-ethyl-1H-pyrrole is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Oxadiazole Ring: : The 1-ethyl-1H-pyrrole intermediate undergoes cyclization with appropriate nitrile oxides to form the 1,2,4-oxadiazole ring.
Urea Formation: : The final step involves coupling the oxadiazole intermediate with a tetrahydrofuran-2-ylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial-scale production of this compound could leverage similar synthetic pathways with optimizations for yield and purity. Advanced techniques such as continuous flow chemistry, catalytic reactions, and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: : The pyrrole ring may be susceptible to oxidation under the influence of strong oxidizing agents, leading to ring-opening or formation of new functional groups.
Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it into a different heterocycle.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at the positions adjacent to the functional groups on the pyrrole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Employment of reducing agents such as lithium aluminium hydride or hydrogen gas over a palladium catalyst.
Substitution: : Conditions depend on the substituent involved; common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products
The products from these reactions will vary based on the reaction conditions and reagents used. For instance:
Oxidation: : Could yield pyrrole ring-opened aldehydes or carboxylic acids.
Reduction: : May produce reduced heterocycles or amines.
Substitution: : Results in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can act as a versatile building block for the synthesis of more complex molecules. Its unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea may exhibit biological activity due to its ability to interact with various biological targets. Research can explore its potential as an antimicrobial, antifungal, or anticancer agent.
Industry
Industrially, this compound can be employed in the development of new materials, such as polymers, with specific desired properties. It can also serve as a chemical precursor for the production of specialized chemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects largely depends on its interaction with molecular targets. Possible mechanisms include:
Binding to Enzymes or Receptors: : The compound's structure allows it to fit into the active sites of certain enzymes or receptors, potentially inhibiting or modulating their activity.
Disruption of Cellular Processes: : It may interfere with cellular processes by disrupting membrane integrity or DNA synthesis.
Signaling Pathways: : The compound can also affect signaling pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar structures, such as ureas or oxadiazoles, 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea stands out due to its unique combination of functional groups. This combination can confer distinct chemical reactivity and biological activity.
List of Similar Compounds
N,N'-Bis(2-ethylhexyl)urea: : Lacks the oxadiazole ring but contains a urea moiety.
5-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxamide: : Shares the pyrrole and oxadiazole rings but differs in the remaining structure.
2-(Tetrazol-5-yl)-1,3,4-oxadiazole: : Contains an oxadiazole ring but differs in other aspects.
Properties
IUPAC Name |
1-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-2-20-7-3-6-12(20)14-18-13(23-19-14)10-17-15(21)16-9-11-5-4-8-22-11/h3,6-7,11H,2,4-5,8-10H2,1H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBKLTXYGDFTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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